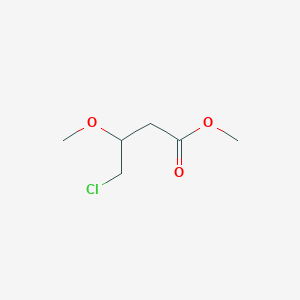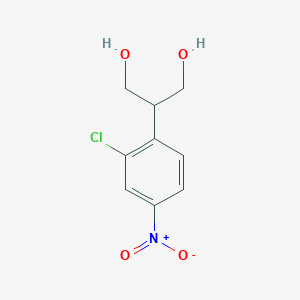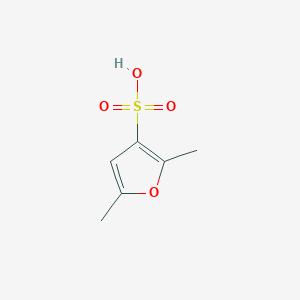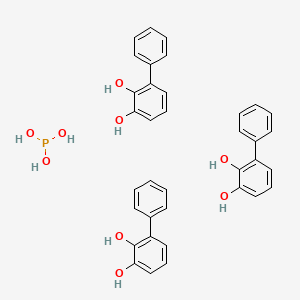
Methyl 4-chloro-3-methoxybutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-chloro-3-methoxybutanoate is an organic compound with the molecular formula C6H11ClO3. It is a derivative of butanoic acid, featuring a chloro and a methoxy group attached to the carbon chain. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 4-chloro-3-methoxybutanoate can be synthesized through several methods. One common approach involves the esterification of 4-chloro-3-methoxybutanoic acid with methanol in the presence of an acid catalyst. Another method includes the alkylation of methyl 4-chloro-3-oxobutanoate with appropriate alkyl halides .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired ester.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-chloro-3-methoxybutanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to yield alcohols.
Hydrolysis: In the presence of aqueous acid or base, the ester can be hydrolyzed to produce 4-chloro-3-methoxybutanoic acid and methanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed:
Substitution: Formation of 4-azido-3-methoxybutanoate or 4-thiocyanato-3-methoxybutanoate.
Oxidation: Formation of 4-chloro-3-methoxybutanoic acid.
Reduction: Formation of 4-chloro-3-methoxybutanol.
Aplicaciones Científicas De Investigación
Methyl 4-chloro-3-methoxybutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical agents.
Mecanismo De Acción
The mechanism of action of methyl 4-chloro-3-methoxybutanoate involves its reactivity towards nucleophiles and electrophiles. The chloro group, being an electron-withdrawing group, makes the adjacent carbon more susceptible to nucleophilic attack. This property is exploited in various substitution reactions where the chloro group is replaced by other functional groups. The methoxy group, on the other hand, can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Methyl 4-methoxybutanoate: Lacks the chloro group, making it less reactive towards nucleophiles.
Methyl 4-chlorobutanoate: Lacks the methoxy group, affecting its solubility and reactivity.
Methyl 4-chloro-3-oxobutanoate: Contains a keto group, making it more reactive towards nucleophiles and electrophiles.
Uniqueness: Methyl 4-chloro-3-methoxybutanoate is unique due to the presence of both chloro and methoxy groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
98486-31-8 |
|---|---|
Fórmula molecular |
C6H11ClO3 |
Peso molecular |
166.60 g/mol |
Nombre IUPAC |
methyl 4-chloro-3-methoxybutanoate |
InChI |
InChI=1S/C6H11ClO3/c1-9-5(4-7)3-6(8)10-2/h5H,3-4H2,1-2H3 |
Clave InChI |
YCZIPIXITSDILM-UHFFFAOYSA-N |
SMILES canónico |
COC(CC(=O)OC)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Imino-4-(4'-octyl[1,1'-biphenyl]-4-yl)-5-(2-phenylhydrazinylidene)-2,5-dihydro-1H-imidazol-1-amine](/img/structure/B14346520.png)








![N-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]acetamide](/img/structure/B14346588.png)

![[2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-4H-1,3-benzoxazin-4-ylidene]propanedinitrile](/img/structure/B14346595.png)
